Cas no 1346603-80-2 (Propafenone Dimer Impurity(Mixture of diastereomers))
Propafenone Dimer Impurity(Mixture of diastereomers) Chemical and Physical Properties
Names and Identifiers
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- Propafenone Dimer Impurity(Mixture of diastereomers)
- 1-[2-[2-hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one
- Propafenone Dimer Im
- Propafenone Dimer Impurity (Mixture of diastereomers)
- 1,1 inverted exclamation mark-[Propyliminobis[(2-hydroxypropane-1,3-diyl)oxy-2,1-phenylene]]bis(3-phenylpropan-1-one)
- 1,1'-(Propyliminobis((2-hydroxypropane-3,1-diyl)oxy-2,1-phenylene))bis(3-phenylpropan-1-one)
- Despropanamine propafenone dimer
- Propafenone dimer
- Propafenone hydrochloride specified impurity G [EP]
- Propafenone Impurity G
- Propafenone impurity G [USP]
- UNII-0MP575RZ2K
- Propafenone EP Impurity G(Mixture of Diastereomers)
- PROPAFENONE HYDROCHLORIDE IMPURITY G [EP IMPURITY]
- PROPAFENONE IMPURITY G [USP IMPURITY]
- 1,1'-[Propyliminobis[(2-hydroxypropane-1,3-diyl)oxy-2,1-phenylene]]bis(3-phenylpropan-1-one); Propafenone EP Impurity G; Propafenone BP Related Compound G
- Q27236971
- 1346603-80-2
- 1,1'-[Propyliminobis[(2-hydroxypropane-3,1-diyl)oxy-2,1-phenylene]]bis(3-phenylpropan-1-one)
- 0MP575RZ2K
-
- Inchi: 1S/C39H45NO6/c1-2-25-40(26-32(41)28-45-38-19-11-9-17-34(38)36(43)23-21-30-13-5-3-6-14-30)27-33(42)29-46-39-20-12-10-18-35(39)37(44)24-22-31-15-7-4-8-16-31/h3-20,32-33,41-42H,2,21-29H2,1H3
- InChI Key: LSQHIGTXXXXQHQ-UHFFFAOYSA-N
- SMILES: OC(COC1=CC=CC=C1C(CCC1C=CC=CC=1)=O)CN(CCC)CC(COC1=CC=CC=C1C(CCC1C=CC=CC=1)=O)O
Computed Properties
- Exact Mass: 623.32500
- Monoisotopic Mass: 623.32468816g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 46
- Rotatable Bond Count: 20
- Complexity: 789
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.4
- Topological Polar Surface Area: 96.3Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: N/A
- Boiling Point: 784.4±60.0 °C at 760 mmHg
- Flash Point: 428.2±32.9 °C
- Solubility: Chloroform, Ethyl Acetate
- PSA: 96.30000
- LogP: 6.20920
- Vapor Pressure: 0.0±2.9 mmHg at 25°C
Propafenone Dimer Impurity(Mixture of diastereomers) Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Refrigerator
Propafenone Dimer Impurity(Mixture of diastereomers) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P757520-5mg |
Propafenone Dimer Impurity(Mixture of diastereomers) |
1346603-80-2 | 5mg |
$ 234.00 | 2023-09-06 | ||
| TRC | P757520-50mg |
Propafenone Dimer Impurity(Mixture of diastereomers) |
1346603-80-2 | 50mg |
$ 1774.00 | 2023-09-06 | ||
| Biosynth | IP63820-2 mg |
1-[2-[2-Hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |
1346603-80-2 | 2mg |
$231.00 | 2023-01-04 | ||
| Biosynth | IP63820-5 mg |
1-[2-[2-Hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |
1346603-80-2 | 5mg |
$346.50 | 2023-01-04 | ||
| Biosynth | IP63820-10 mg |
1-[2-[2-Hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |
1346603-80-2 | 10mg |
$635.30 | 2023-01-04 | ||
| Biosynth | IP63820-25 mg |
1-[2-[2-Hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |
1346603-80-2 | 25mg |
$1,299.50 | 2023-01-04 | ||
| Biosynth | IP63820-50 mg |
1-[2-[2-Hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |
1346603-80-2 | 50mg |
$2,079.00 | 2023-01-04 | ||
| A2B Chem LLC | AE39242-50mg |
Propafenone dimer impurity |
1346603-80-2 | 95% | 50mg |
$1309.00 | 2024-04-20 |
Propafenone Dimer Impurity(Mixture of diastereomers) Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Propafenone Dimer Impurity(Mixture of diastereomers)
Propafenone Dimer Impurity (Mixture of Diastereomers): A Comprehensive Overview
The compound with CAS No. 1346603-80-2, commonly referred to as Propafenone Dimer Impurity (a mixture of diastereomers), is a significant entity in the field of pharmaceutical chemistry. This compound is a dimeric impurity formed during the synthesis of Propafenone, a well-known antiarrhythmic drug. The presence of this impurity is critical to consider in the manufacturing and quality control processes of pharmaceuticals, as it can impact the drug's efficacy and safety.
Propafenone itself is a synthetic antiarrhythmic agent that works by stabilizing the heart rhythm through its effects on potassium channels. However, during its synthesis, especially under certain reaction conditions, Propafenone can dimerize to form this impurity. The formation of this dimeric impurity is influenced by factors such as reaction temperature, pH, and the presence of certain catalysts or reagents. Understanding these factors is essential for optimizing the synthesis process and minimizing impurity formation.
The structure of Propafenone Dimer Impurity consists of two molecules of Propafenone linked together, forming a more complex molecule. This dimerization can occur through various mechanisms, including intermolecular condensation or other chemical reactions that lead to the formation of diastereomers. The mixture of diastereomers adds another layer of complexity to the analysis and characterization of this impurity.
Recent studies have focused on improving analytical methods to detect and quantify Propafenone Dimer Impurity in pharmaceutical formulations. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to identify and quantify this impurity with high precision. These advancements are crucial for ensuring compliance with regulatory standards and maintaining product quality.
In terms of safety and pharmacokinetics, Propafenone Dimer Impurity has been studied to assess its potential impact on human health. Research indicates that while the dimeric form may exhibit different pharmacokinetic profiles compared to the parent compound, its bioavailability and toxicity are significantly lower. This suggests that while it is important to monitor its presence, its impact on therapeutic outcomes may be minimal under normal manufacturing conditions.
The synthesis and characterization of Propafenone Dimer Impurity have also been explored in recent scientific literature. Researchers have investigated the stereochemistry of the diastereomers formed during dimerization, providing insights into the mechanisms underlying their formation. These studies contribute to a deeper understanding of the chemical behavior of Propafenone during manufacturing processes.
Moreover, efforts have been made to develop more efficient synthetic pathways for Propafenone that minimize the formation of this dimeric impurity. By optimizing reaction conditions and employing advanced purification techniques, manufacturers can ensure higher yields of the desired product while reducing impurity levels.
In conclusion, Propafenone Dimer Impurity (Mixture of Diastereomers) is a critical consideration in the production and quality control of Propafenone-based pharmaceuticals. Advances in analytical techniques and synthetic methodologies continue to enhance our ability to manage this impurity effectively, ensuring the delivery of safe and efficacious medications to patients.
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